4-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide

Catalog No.
S3020077
CAS No.
896336-32-6
M.F
C15H11N3O5S2
M. Wt
377.39
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)...

CAS Number

896336-32-6

Product Name

4-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide

IUPAC Name

4-methylsulfonyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

Molecular Formula

C15H11N3O5S2

Molecular Weight

377.39

InChI

InChI=1S/C15H11N3O5S2/c1-25(22,23)11-5-2-9(3-6-11)14(19)17-15-16-12-7-4-10(18(20)21)8-13(12)24-15/h2-8H,1H3,(H,16,17,19)

InChI Key

LOBYXYFKAAUJRL-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]

solubility

not available

Here are some areas where research on benzothiazole amides has been conducted:

  • Antimicrobial activity: Some benzothiazole amides have been investigated for their potential to act as antimicrobial agents. For instance, a study published in the European Journal of Medicinal Chemistry explored the synthesis and antimicrobial activity of novel benzothiazole derivatives [].
  • Anticancer activity: Certain benzothiazole amides have been studied for their potential anticancer properties. For example, a study published in Marine Drugs looked at the cytotoxicity of some marine-derived benzothiazole derivatives [].

4-(Methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide is a complex organic compound notable for its diverse functional groups and structural characteristics. Its molecular formula is C15H14N4O5SC_{15}H_{14}N_{4}O_{5}S, with a molecular weight of approximately 382.36 g/mol. The compound features a methylsulfonyl group, a nitro-substituted benzo[d]thiazole moiety, and a benzamide structure, which collectively contribute to its unique chemical and biological properties.

The inclusion of the methylsulfonyl group enhances solubility and reactivity, while the nitro group on the benzo[d]thiazole ring is known to impart significant biological activity. This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.

, including:

  • Oxidation: The methylsulfonyl group may be oxidized to form sulfone derivatives.
  • Reduction: The nitro group can be reduced to an amine under suitable conditions.
  • Substitution: The benzamide core can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are often used.
  • Substitution: Nucleophiles like amines or thiols can be utilized in substitution reactions.

These reactions are crucial for modifying the compound to enhance its biological properties or to synthesize derivatives with improved efficacy.

This compound exhibits notable biological activities, particularly as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. By inhibiting COX-2, it reduces the synthesis of prostaglandins, leading to anti-inflammatory effects. Additionally, preliminary studies suggest potential activity against malaria and other infectious diseases, indicating broader therapeutic applications.

The synthesis of 4-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide typically involves multiple steps, including:

  • Formation of the Benzamide Core: This may involve the reaction of an amine with a carboxylic acid derivative.
  • Introduction of the Methylsulfonyl Group: This can be achieved through sulfonylation reactions using methylsulfonyl chloride.
  • Nitro Group Introduction: The nitro group can be introduced via electrophilic nitration of the benzo[d]thiazole precursor.

In an industrial setting, large-scale production may utilize batch reactions with optimized conditions for high yield and purity.

4-(Methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide has several applications in:

  • Medicinal Chemistry: Investigated for its potential as a cyclooxygenase inhibitor, which could have implications in anti-inflammatory drug development.
  • Materials Science: Its unique structural features make it a candidate for use in organic electronic materials and light-emitting diodes.
  • Organic Synthesis: Serves as a building block for synthesizing more complex molecules with potential biological activity.

Interaction studies are essential for understanding how 4-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide interacts with biological targets. Techniques such as:

  • Molecular Docking Studies: To predict binding affinities and interaction modes with target enzymes.
  • Biological Assays: To evaluate the compound's efficacy against various cell lines or pathogens.

These studies help elucidate the mechanism of action and guide further optimization of the compound for therapeutic use.

Several compounds share structural similarities with 4-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesBiological Activity
4-(Methylsulfonyl)anilineMethylsulfonyl groupCOX-2 inhibition
6-Nitrobenzo[d]thiazoleNitro group on thiazoleAntimicrobial properties
N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamideMethoxy group additionAnticancer activity
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamideMorpholino group inclusionPotential anti-inflammatory effects

The uniqueness of 4-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide lies in its combination of multiple pharmacophores that enhance selectivity and potency against specific biological targets compared to similar compounds. Its intricate structure allows for diverse interactions within biological systems, making it a valuable candidate for further research and development in medicinal chemistry.

XLogP3

2.6

Dates

Last modified: 08-17-2023

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